

Ethyl Quinoline-7-carboxylate chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl Quinoline-7-carboxylate*

Cat. No.: B176157

[Get Quote](#)

An In-depth Technical Guide to **Ethyl Quinoline-7-carboxylate**: Structure, Properties, and Analysis

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their versatile scaffold is a cornerstone in the synthesis of agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. **Ethyl Quinoline-7-carboxylate** is a specific derivative that serves as a valuable building block and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, analytical methodologies, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Ethyl Quinoline-7-carboxylate is an aromatic heterocyclic compound characterized by a quinoline core with an ethyl ester group substituted at the 7th position.

Caption: Chemical Structure of **Ethyl Quinoline-7-carboxylate**

Table 1: Chemical Identifiers

Identifier	Value	Reference
Chemical Name	Ethyl quinoline-7-carboxylate	[1]
CAS Number	104294-00-0	[1]
Molecular Formula	C12H11NO2	[1]
Molecular Weight	201.22 g/mol	[1]
InChI Key	PPZOEUCJAYRMHY-UHFFFAOYSA-N	[1]

| InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 |
[\[1\]](#) |

Physicochemical Properties

The physical and chemical properties of **Ethyl Quinoline-7-carboxylate** are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

Property	Value	Reference
Density	1.2 ± 0.1 g/cm³	[1]
Flash Point	152.4 ± 20.4 °C	[1]
Boiling Point	341.8 ± 15.0 °C at 760 mmHg	[2]

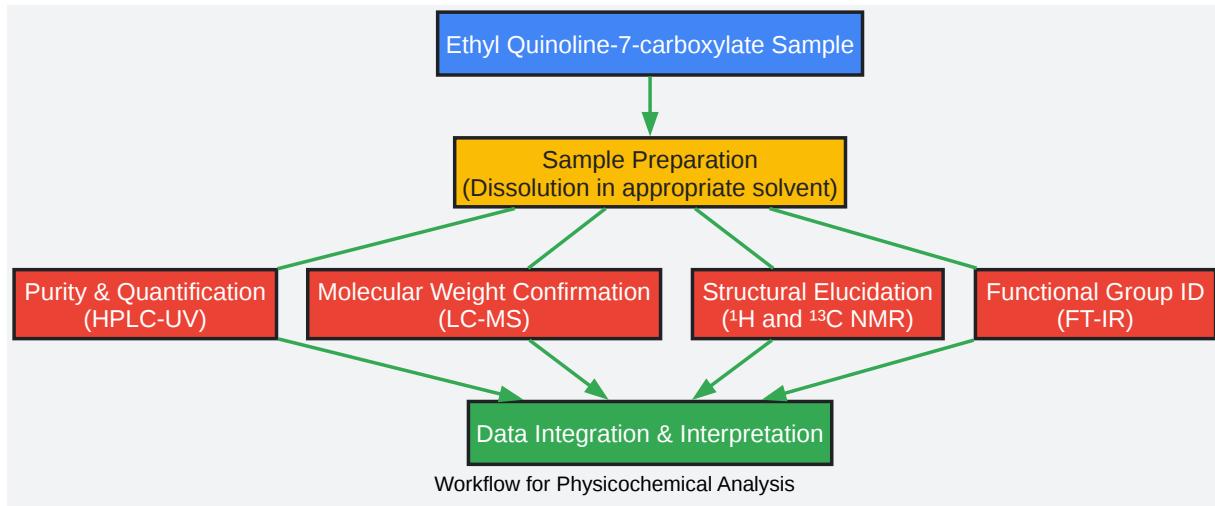
| Melting Point | Not Available |[\[1\]](#)[\[2\]](#) |

Synthesis and Spectroscopic Analysis

Synthesis

A common route for the synthesis of quinoline carboxylates is the Gould-Jacobs reaction.[\[3\]](#) This process typically involves the reaction of an aniline derivative with an

alkoxymethylenemalonate ester, followed by cyclization and aromatization. For **Ethyl Quinoline-7-carboxylate**, a substituted aniline would be reacted with diethyl ethoxymethylenemalonate. An alternative method involves the direct esterification of quinoline-7-carboxylic acid with ethanol in the presence of a strong acid catalyst or a coupling agent.


Spectroscopic Characterization

The structural elucidation of **Ethyl Quinoline-7-carboxylate** relies on several key analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. Protons on the benzene ring and the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm), with coupling between them.
 - ^{13}C NMR: The spectrum will display 12 distinct carbon signals. The carbonyl carbon of the ester will have a chemical shift in the range of δ 165-170 ppm. Aromatic carbons will resonate between δ 120-150 ppm. The methylene and methyl carbons of the ethyl group will appear upfield, typically around δ 61 ppm and δ 14 ppm, respectively.^[4]
- Mass Spectrometry (MS):
 - Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 201 or 202, respectively, confirming the molecular weight.^[1] Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester group.
- Infrared (IR) Spectroscopy:
 - The IR spectrum is expected to show a strong absorption band around 1720-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.^[5] Aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region. C-H stretching from the aromatic ring will be observed above 3000 cm⁻¹.

Experimental Protocols

A systematic workflow is crucial for the reliable analysis of **Ethyl Quinoline-7-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Analysis

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of **Ethyl Quinoline-7-carboxylate**.

- System: Agilent 1200 series or equivalent with a UV detector.^[6]
- Column: C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

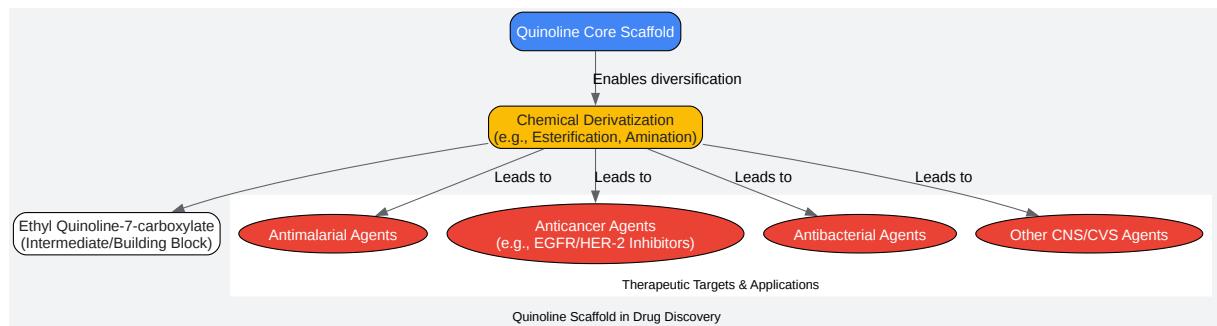
- Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10-50 µg/mL with the initial mobile phase composition.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ^1H and ^{13}C NMR spectra for structural verification.

- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.
- Instrument: Bruker 400 MHz spectrometer or equivalent.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 16 ppm.
 - Number of Scans: 16.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: 240 ppm.

- Number of Scans: 1024 or more, depending on concentration.
- Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).


Protocol: Mass Spectrometry (MS)

This protocol describes a general method for molecular weight determination.

- Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
- Ionization Mode: Positive ion mode to detect $[\text{M}+\text{H}]^+$.
- Sample Infusion: Introduce the sample dissolved in acetonitrile/water via the LC system or direct infusion at 5-10 $\mu\text{L}/\text{min}$.
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
- Scan Range: m/z 50-500.
- Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.

Biological Context and Potential Applications

While specific biological data for **Ethyl Quinoline-7-carboxylate** is not widely published, the quinoline scaffold is a privileged structure in drug discovery. Derivatives have been extensively investigated for various therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Quinoline Scaffold in Drug Discovery

- **Anticancer Activity:** Many quinoline derivatives have been synthesized and evaluated as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).^{[7][8]} The development of novel pyrano[3,2-c]quinoline-3-carboxylates has shown promising antiproliferative activity.^[7]
- **Antimalarial Activity:** The quinoline ring is the core of famous antimalarial drugs like chloroquine and quinine. Research continues into new quinoline-based compounds to combat drug-resistant strains of malaria.^[9]
- **Antibacterial Activity:** Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase.

Ethyl Quinoline-7-carboxylate serves as a key starting material or intermediate for creating libraries of novel quinoline derivatives to explore these and other biological targets.

Conclusion

Ethyl Quinoline-7-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. This guide has detailed its fundamental chemical and physical properties, provided standardized protocols for its analysis, and placed it within the broader context of quinoline-based drug discovery. The robust analytical methods outlined—including HPLC, NMR, and MS—are essential for ensuring the quality and identity of this compound in any research and development setting. Its utility as a scaffold for generating novel bioactive molecules underscores its importance for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl quinoline-7-carboxylate | CAS: 104294-00-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Ethyl isoquinoline-7-carboxylate | CAS#:407623-83-0 | Chemsoc [chemsoc.com]
- 3. Rosoxacin - Wikipedia [en.wikipedia.org]
- 4. tsijournals.com [tsijournals.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Ethyl Quinoline-7-carboxylate chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176157#ethyl-quinoline-7-carboxylate-chemical-structure-and-analysis\]](https://www.benchchem.com/product/b176157#ethyl-quinoline-7-carboxylate-chemical-structure-and-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com